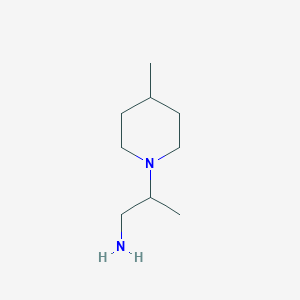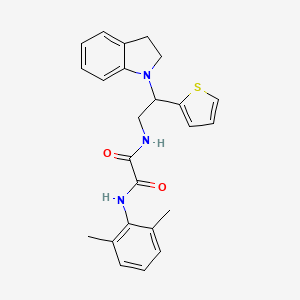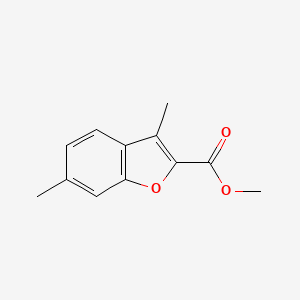
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves the palladium-catalyzed cross-coupling reaction . Another method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Applications De Recherche Scientifique
Structural and Spectroscopic Characterization
Studies have been conducted on the structural and spectroscopic properties of benzofuran derivatives, providing insights into their molecular structure, vibrational frequencies, and intermolecular interactions. For example, research on 2-(5-methyl-1-benzofuran-3-yl) acetic acid highlights its spectroscopic characterization and drug likeness properties, including molecular docking studies, which suggest potential pharmaceutical applications (Hiremath et al., 2019).
Synthetic Approaches
Innovative synthetic approaches to benzofuran derivatives have been explored, demonstrating the versatility of these compounds in chemical synthesis. A notable example is the development of a methodology for constructing methyl-substituted benzofuran rings from calcium carbide, showcasing an environmentally friendly and efficient synthesis route (Fu & Li, 2018).
Biological Activities
Research has also focused on the biological activities of benzofuran derivatives, including their antimicrobial, anti-inflammatory, and analgesic properties. For instance, a study on novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones revealed significant antimicrobial activity and potent anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Rajanarendar et al., 2013).
Supramolecular Interactions
The supramolecular interactions of benzofuran derivatives, such as 1-benzofuran-2,3-dicarboxylic acid, have been studied to understand their potential in forming organometallic complexes. These interactions could have implications for the development of new materials or catalytic processes (Koner & Goldberg, 2009).
Environmental and Green Chemistry
Research into benzofuran derivatives has also extended to environmental and green chemistry applications, with studies on eco-friendly synthesis routes and solvent choices for chemical reactions. For example, the use of green solvents like diethyl carbonate (DEC) for palladium-catalyzed desulfitative C-H bond arylation of heteroarenes, including benzofuran derivatives, demonstrates a commitment to more sustainable chemical processes (Hfaiedh et al., 2015).
Orientations Futures
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of “Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” could potentially involve further exploration of its biological activities and potential applications.
Propriétés
IUPAC Name |
methyl 3,6-dimethyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCKVTKAEPSBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2672850.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2672852.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)
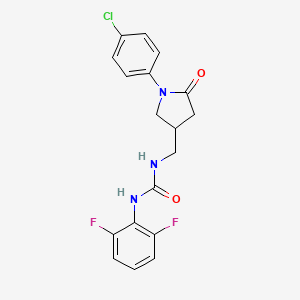
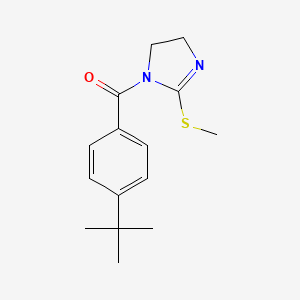
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)
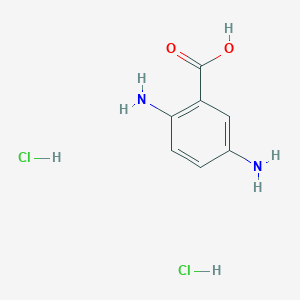
![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)

